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Introduction
Atherothrombotic disease, a leading cause of morbidity and mortality worldwide, is critically

influenced by platelet activation and aggregation. While standard antiplatelet therapies, such as

aspirin and P2Y(12) inhibitors, are effective, they do not address all pathways of platelet

activation, leaving a residual risk of thrombotic events. Thrombin, the most potent activator of

platelets, exerts its effects primarily through the protease-activated receptor-1 (PAR-1).

Atopaxar hydrochloride (formerly E5555) is an orally active, reversible, and selective

antagonist of PAR-1, developed to specifically inhibit thrombin-mediated platelet activation.

This technical guide provides an in-depth overview of atopaxar, summarizing key clinical trial

data, detailing experimental protocols, and visualizing its mechanism of action and study

workflows.

Mechanism of Action: PAR-1 Antagonism
Atopaxar functions by competitively inhibiting the PAR-1 receptor on platelets.[1] Thrombin

typically activates PAR-1 by cleaving its N-terminal domain, which then acts as a tethered

ligand to induce a conformational change and initiate downstream signaling.[2] Atopaxar blocks

this activation, thereby preventing thrombin-induced platelet aggregation and subsequent

thrombus formation.[3] This targeted approach is hypothesized to offer antiplatelet efficacy with

a potentially favorable bleeding profile compared to broader-acting antithrombotic agents.
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PAR-1 Signaling Pathway
The activation of PAR-1 by thrombin leads to the coupling of several G proteins, including

Gq/11, Gi/o, and G12/13, which in turn trigger a cascade of intracellular signaling events

culminating in platelet activation, shape change, and aggregation.[4][5]

Extracellular Space

Platelet Membrane

Intracellular Space
Thrombin

PAR-1 Receptor

Activates

Gq
Activates

Atopaxar
Inhibits

PLC IP3

DAG

Ca²⁺ Release

PKC Activation

Platelet Aggregation
& Degranulation

Click to download full resolution via product page

Figure 1: Atopaxar's Inhibition of the PAR-1 Signaling Pathway.

Clinical Development: The LANCELOT Program
The "Lessons from Antagonizing the Cellular Effect of Thrombin" (LANCELOT) program

comprised two key Phase II clinical trials designed to evaluate the safety, tolerability, and

pharmacodynamics of atopaxar in patients with atherothrombotic disease: LANCELOT-CAD

(Coronary Artery Disease) and LANCELOT-ACS (Acute Coronary Syndrome).

LANCELOT-CAD Study
The LANCELOT-CAD trial was a multicenter, randomized, double-blind, placebo-controlled

study that enrolled 720 patients with a history of high-risk coronary artery disease.[6]

Patient Population: Patients aged 45-80 years with a qualifying history of CAD.[6]

Study Design: Randomized in a 1:1:1:1 ratio to receive atopaxar (50 mg, 100 mg, or 200 mg

daily) or a matching placebo for 24 weeks, with a 4-week follow-up period.[6]
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Primary Endpoint: Safety, assessed by the incidence of bleeding events according to the

Clopidogrel in Unstable Angina to Prevent Recurrent Events (CURE) and Thrombolysis in

Myocardial Infarction (TIMI) classifications.[6]

Secondary Endpoints: Platelet aggregation and major adverse cardiac events (MACE),

defined as a composite of cardiovascular death, myocardial infarction, stroke, or recurrent

ischemia.[6]

Assessments: Clinical endpoints, adverse events, physical examinations, laboratory testing

(including liver function tests), and resting 12-lead ECGs were assessed at each visit.

Platelet aggregation was measured by light transmission aggregometry in a subset of 80

subjects using 15 μmol/L thrombin receptor–activating peptide (TRAP) as the agonist.[6]

LANCELOT-ACS Study
The LANCELOT-ACS trial was a multicenter, randomized, double-blind, placebo-controlled

study that enrolled 603 patients who had been hospitalized with non-ST-elevation acute

coronary syndrome.[7]

Patient Population: Patients aged 18-80 years hospitalized with non-ST-elevation ACS,

randomized within 72 hours of symptom onset.[7][8] Key inclusion criteria included at least

one of the following: elevated cardiac biomarkers (troponin T or I, or CK-MB), or ECG

changes compatible with ischemia.[8] Exclusion criteria included an increased risk of

bleeding, anemia (hemoglobin <10 g/dl), thrombocytopenia (<100 x 10³/μL), or a history of

pathological intracranial findings.[8]

Study Design: Randomized in a 1:1:1:1 ratio to receive one of three doses of atopaxar (a

400 mg loading dose followed by 50 mg, 100 mg, or 200 mg daily) or a matching placebo.[7]

Primary Endpoint: Safety and tolerability, with a key measure being CURE major or minor

bleeding.[7]

Secondary Endpoints: MACE (cardiovascular death, myocardial infarction, stroke, or

recurrent ischemia) and platelet aggregation.[7]

Assessments: Continuous ECG (Holter) monitoring was performed in a majority of patients

for the first 48 hours to detect ischemia.[7] Platelet function was assessed in a substudy of
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63 patients, measuring inhibition of platelet aggregation in response to 15 μmol/L TRAP.[9]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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